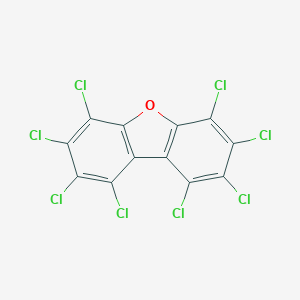
Octachlorodibenzofuran
Übersicht
Beschreibung
Octachlorodibenzofuran (OCDF) is a polychlorinated dibenzofuran . Chlorinated dibenzofurans (CDFs) are a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .
Synthesis Analysis
OCDF is not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . Laboratory experiments using fly ash as a matrix for thermochemical reactions have shown that the PCDD/F concentrations in the fly ash can increase significantly . The chlorination of less chlorinated PCDFs might be an important pathway in the formation of higher chlorinated furans .
Molecular Structure Analysis
The molecular formula of OCDF is C12Cl8O . The IUPAC name is 1,2,3,4,6,7,8,9-octachlorodibenzofuran . The InChI is InChI=1S/C12Cl8O/c13-3-1-2-4 (14)6 (16)8 (18)10 (20)12 (2)21-11 (1)9 (19)7 (17)5 (3)15 .
Physical And Chemical Properties Analysis
OCDF has a molecular weight of 443.7 g/mol . It has a density of 1.9±0.1 g/cm3, a boiling point of 525.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.0±3.0 kJ/mol .
Wissenschaftliche Forschungsanwendungen
Environmental Bioconcentration Studies
OCDF serves as a model compound in bioconcentration studies to understand the behavior of superlipophilic persistent chemicals in aquatic organisms . These studies are crucial for assessing the environmental impact of such chemicals, determining their bioconcentration factors (BCF), and understanding their potential risks to aquatic life.
Industrial Process Analysis
OCDF formation is a concern in various industrial processes, such as secondary copper smelting. Research into the formation mechanisms and conditions that favor OCDF production can inform improvements in industrial practices to minimize the generation of these harmful compounds .
Bioremediation Techniques
OCDF is a target compound in the development of bioremediation techniques . Studies focus on microbial degradation of OCDF, exploring the potential of bacterial consortia to break down this compound in contaminated soils and reduce environmental and health risks .
Safety and Hazards
OCDF is toxic if swallowed, in contact with skin, or if inhaled . It is crucial to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area and protective gloves/protective clothing should be worn .
Wirkmechanismus
Target of Action
Octachlorodibenzofuran (OCDF) is a member of the polychlorinated dibenzofurans (PCDFs) family It’s known that pcdfs, including ocdf, are environmental pollutants that can have various harmful health and environmental effects .
Mode of Action
It’s suggested that the chlorination of less chlorinated pcdfs might be an important pathway in the formation of higher chlorinated furans, such as ocdf . This suggests that OCDF might interact with its targets through a chlorination mechanism.
Biochemical Pathways
It’s known that pcdfs can be formed by pyrolysis or incineration at temperatures below 1200 °c of chlorine-containing products, such as pvc, pcbs, and other organochlorides . This suggests that OCDF might affect biochemical pathways related to these processes.
Pharmacokinetics
Given its molecular weight of 443752 , it can be inferred that OCDF might have significant bioavailability and could potentially accumulate in the body over time.
Result of Action
It’s known that pcdfs, including ocdf, are environmental pollutants that can have various harmful health and environmental effects . Therefore, the action of OCDF might result in adverse health effects and environmental pollution.
Action Environment
The action of OCDF can be influenced by various environmental factors. For instance, PCDFs, including OCDF, can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products . Therefore, the presence of such products and the temperature of the environment can influence the formation and action of OCDF. Furthermore, it’s suggested that fly ash promotes the formation of PCDFs, including OCDF . Therefore, the presence of fly ash in the environment can also influence the action of OCDF.
Eigenschaften
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIROFAGUQOFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052062 | |
| Record name | Octachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octachlorodibenzofuran | |
CAS RN |
39001-02-0 | |
| Record name | Octachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39001-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039001020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,6,7,8,9-octachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C00M3WUEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




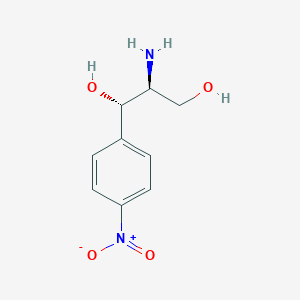

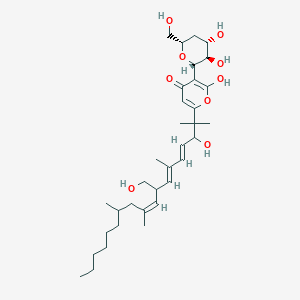
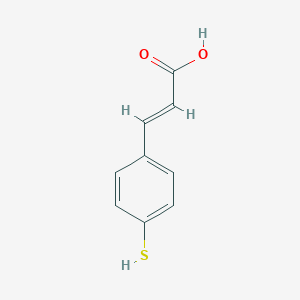

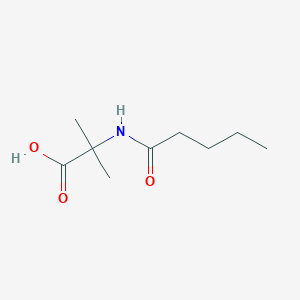

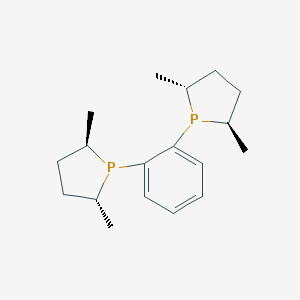
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)


